molecular formula C7H5Cl2N3 B2915833 2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile CAS No. 78494-45-8

2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile

Cat. No.: B2915833
CAS No.: 78494-45-8
M. Wt: 202.04
InChI Key: IBEFWQNGHWSPES-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile is a heterocyclic aromatic compound with the molecular formula C7H5Cl2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile typically involves the chlorination of 6-ethylpyrimidine-5-carbonitrile. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 2,4-diamino-6-ethylpyrimidine-5-carbonitrile using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the ethyl group to a carboxylic acid or aldehyde group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products

    Nucleophilic Substitution: Products include 2-amino-4-chloro-6-ethylpyrimidine-5-carbonitrile and 2,4-diamino-6-ethylpyrimidine-5-carbonitrile.

    Reduction: The major product is 2,4-diamino-6-ethylpyrimidine-5-carbonitrile.

    Oxidation: Products include 2,4-dichloro-6-carboxypyrimidine-5-carbonitrile and 2,4-dichloro-6-formylpyrimidine-5-carbonitrile.

Scientific Research Applications

2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Lacks the ethyl and carbonitrile groups, making it less versatile in certain applications.

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

    2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

Uniqueness

2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile is unique due to the presence of both ethyl and carbonitrile groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,4-dichloro-6-ethylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-2-5-4(3-10)6(8)12-7(9)11-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEFWQNGHWSPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78494-45-8
Record name 2,4-dichloro-6-ethylpyrimidine-5-carbonitrile
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